![molecular formula C11H12N2OS B1611461 Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- CAS No. 6649-26-9](/img/structure/B1611461.png)

Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-

描述

Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- is a chemical compound with diverse applications in scientific research1. This compound exhibits unique properties that make it an excellent candidate for investigating various biological and chemical processes1.

Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, thiazole derivatives, which this compound is a part of, have been synthesized through various methods2.Molecular Structure Analysis

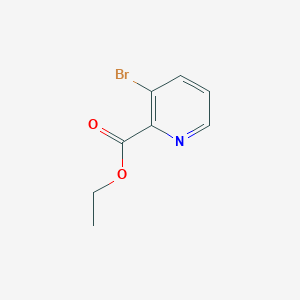

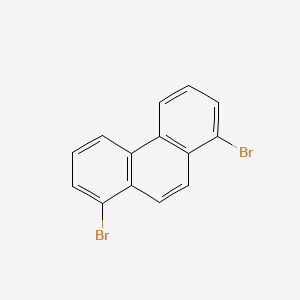

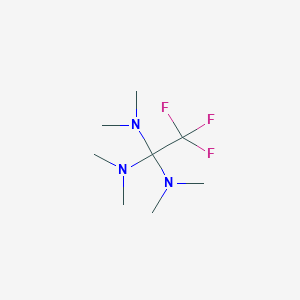

The molecular structure of this compound includes a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms2. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom2.

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, thiazoles in general have been found to be involved in a variety of chemical reactions2.

Physical And Chemical Properties Analysis

This compound has a molecular mass of 220.291 g·mol −13. It also has a dipole moment of 5.03 ± 1.08 D3. Other physical and chemical properties like melting point, boiling point, and density are not available in the search results.科学研究应用

Synthesis and Photophysical Properties

Researchers have synthesized novel compounds including phenol derivatives inspired by excited state intra-molecular proton transfer (ESIPT) pathways, which exhibit unique photo-physical characteristics such as single absorption and dual emission features. These compounds have been characterized thoroughly through FT-IR, 1HNMR, 13C NMR, Mass spectral analysis, and TGA analysis, showcasing their thermal stability and potential applications in fluorescence-based technologies (Padalkar et al., 2011).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been conducted on derivatives to analyze their molecular structure, vibrational spectra, and fundamental vibrations. These studies offer insights into the intramolecular charge transfer mechanisms, providing a foundation for predicting biological effects through molecular docking results (Viji et al., 2020).

Corrosion Inhibition

The efficacy of thiazole-imino derivatives as corrosion inhibitors has been investigated, showing significant protective qualities for metals in acidic environments. Theoretical and experimental analyses reveal a good agreement in determining the adsorption mechanism and evaluating the corrosion inhibition process (Yılmaz et al., 2016).

DNA Topoisomerase Inhibition

Benzimidazole derivatives, closely related to the specified phenol, have shown potent inhibitory effects on mammalian type I DNA topoisomerases. These compounds, characterized by various spectroscopic methods, could contribute to the development of new therapeutic agents targeting cancer and other diseases where DNA replication and repair are involved (Alpan et al., 2007).

Fluorescent Sensors and Emissive Properties

The development of fluorescent sensors for metal ions based on benzimidazole and benzothiazole conjugated Schiff bases highlights the potential of these compounds in environmental monitoring and bioimaging applications. These sensors demonstrate significant selectivity and sensitivity, emphasizing the role of such phenol derivatives in analytical chemistry (Suman et al., 2019).

安全和危害

未来方向

Thiazoles, which this compound is a part of, have been the subject of much research due to their diverse biological activities2. They have been used to develop new compounds that act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules2. This suggests that there could be further research and development involving this compound in the future.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or resources.

属性

IUPAC Name |

4-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c14-9-3-1-8(2-4-9)10-7-13-5-6-15-11(13)12-10/h1-4,10,14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEDXUHDXKEDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440003 | |

| Record name | Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- | |

CAS RN |

6649-26-9 | |

| Record name | Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1611380.png)